molecular formula C15H17ClN2O2S2 B6011819 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol

2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol

货号 B6011819
分子量: 356.9 g/mol
InChI 键: IESGFUQQYUCXLG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol, commonly known as CEP-701, is a small molecule inhibitor of the tyrosine kinase receptor FLT3. FLT3 is a receptor tyrosine kinase that is expressed in hematopoietic stem cells and is involved in the regulation of cell survival and proliferation. FLT3 mutations are commonly found in acute myeloid leukemia (AML) and are associated with poor prognosis. CEP-701 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of AML.

作用机制

CEP-701 is a selective inhibitor of FLT3 tyrosine kinase activity. FLT3 mutations in 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol result in constitutive activation of the receptor, leading to increased cell survival and proliferation. CEP-701 binds to the ATP-binding site of FLT3 and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells.
Biochemical and Physiological Effects
CEP-701 has been shown to induce apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells in vitro and in vivo. In addition, CEP-701 has been shown to inhibit angiogenesis and tumor growth in mouse models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. CEP-701 has also been shown to enhance the activity of chemotherapy agents in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol.

实验室实验的优点和局限性

CEP-701 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has shown potent anti-tumor activity in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol and has a well-defined mechanism of action. However, CEP-701 has some limitations for use in laboratory experiments. It is a selective inhibitor of FLT3 and may not be effective in tumors that do not express FLT3. In addition, it may have off-target effects on other kinases that could lead to unwanted side effects.

未来方向

There are several future directions for the development of CEP-701. One area of research is the identification of biomarkers that can predict response to CEP-701. FLT3 mutations are a predictor of response to CEP-701, but not all patients with FLT3 mutations respond to the drug. Other biomarkers, such as gene expression signatures or protein expression levels, may be useful in identifying patients who are likely to respond to CEP-701.
Another area of research is the development of combination therapies that include CEP-701. Preclinical studies have shown that CEP-701 can enhance the activity of chemotherapy agents in 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. Combination therapies that include CEP-701 and chemotherapy agents may be more effective than either treatment alone.
Finally, there is a need for the development of second-generation FLT3 inhibitors that are more potent and selective than CEP-701. Several FLT3 inhibitors are currently in development and may offer improved efficacy and safety profiles compared to CEP-701.
Conclusion
CEP-701 is a small molecule inhibitor of FLT3 tyrosine kinase activity that has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. CEP-701 induces apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells and inhibits tumor growth in mouse models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol. There are several future directions for the development of CEP-701, including the identification of biomarkers that can predict response to the drug, the development of combination therapies, and the development of second-generation FLT3 inhibitors.

合成方法

CEP-701 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrimidine derivative with a chlorophenylthioethylamine derivative, followed by several functionalization steps to introduce the desired substituents.

科学研究应用

CEP-701 has been extensively studied in preclinical models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol and has shown potent anti-tumor activity. In vitro studies have shown that CEP-701 inhibits FLT3 phosphorylation and downstream signaling pathways, leading to apoptosis of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol cells. In vivo studies have shown that CEP-701 can reduce tumor burden and prolong survival in mouse models of 2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol.

属性

IUPAC Name

2-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c1-11-10-14(19)18-15(17-11)22-9-7-20-6-8-21-13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESGFUQQYUCXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。